molecular formula C5H10O B12375229 2-Methylbutanal-d3

2-Methylbutanal-d3

Cat. No.: B12375229
M. Wt: 89.15 g/mol
InChI Key: BYGQBDHUGHBGMD-BMSJAHLVSA-N
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Description

2-Methylbutanal-d3 is a deuterated isotopologue of 2-methylbutanal (CAS RN: 590-86-3 for the non-deuterated form), where three hydrogen atoms are replaced with deuterium (D). This compound is primarily used in analytical chemistry and metabolic studies as a stable isotopic tracer, leveraging the kinetic isotope effect (KIE) to investigate reaction mechanisms or metabolic pathways .

Properties

Molecular Formula

C5H10O

Molecular Weight

89.15 g/mol

IUPAC Name

2-(trideuteriomethyl)butanal

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i2D3

InChI Key

BYGQBDHUGHBGMD-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C=O

Canonical SMILES

CCC(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutanal-d3 can be synthesized through the deuteration of 2-Methylbutanal. The process involves the incorporation of deuterium atoms into the molecular structure of 2-Methylbutanal. This can be achieved using deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods

The industrial production of this compound typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in specialized reactors designed to handle isotopic labeling. The product is then purified using standard techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanal-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols

Major Products

Scientific Research Applications

2-Methylbutanal-d3 is widely used in scientific research, including:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies.

    Biology: In metabolic studies to trace the incorporation and transformation of labeled compounds.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: In the production of flavor and fragrance compounds

Mechanism of Action

The mechanism of action of 2-Methylbutanal-d3 involves its incorporation into biological systems where it can be tracked due to its deuterium label. This allows researchers to study the metabolic pathways and interactions of the compound within the body. The deuterium label provides a distinct signal in mass spectrometry, making it easier to detect and quantify .

Comparison with Similar Compounds

Key Differences:

  • Molecular Weight: 2-Methylbutanal-d3 has a molecular weight of ~89.13 g/mol (vs. 86.13 g/mol for non-deuterated 2-methylbutanal).
  • Reactivity : The C-D bond in the deuterated form is stronger than C-H, leading to slower reaction kinetics in processes like oxidation or nucleophilic addition (KIE ≈ 2–10 depending on conditions).
  • Spectroscopy: In NMR, deuterium substitution eliminates proton signals at substituted positions, simplifying spectral analysis. Mass spectrometry shows a +3 m/z shift compared to the non-deuterated form.

Comparison with Structurally Similar Aldehydes

Table 1: Physical and Structural Properties of Selected Aldehydes

Compound Molecular Formula CAS RN Molecular Weight (g/mol) Key Applications Source
This compound C₅H₇D₃O Not listed ~89.13 Isotopic tracing, NMR -
2-Methylbutanal C₅H₁₀O 590-86-3 86.13 Flavoring agent, synthesis -
3-Methylbutanal C₅H₁₀O 590-86-3* 86.13 Fragrance, intermediates -

*Note: 3-Methylbutanal shares the same CAS RN as 2-Methylbutanal due to structural isomerism.

Comparison with Deuterated Compounds in the Same Class

Deuterated hydrocarbons like 2-Methylbutane-d12 (CAS RN: 13351-96-7, 98 atom% D) share synthesis challenges with this compound, such as high costs of deuterated reagents and purification complexities. However, aldehydes like this compound are more reactive due to the polar carbonyl group, limiting their stability compared to alkanes.

Comparison with Methyl-Substituted Ketones and Alcohols

Table 2: Properties of Related Oxygenated Compounds

Compound CAS RN Molecular Formula Functional Group Molecular Weight (g/mol) Source
2-Methyl-3-pentanone 565-69-5 C₆H₁₂O Ketone 100.16
3-Methyl-2-butanone 563-80-4 C₅H₁₀O Ketone 86.13
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O Alcohol 102.17

Key Observations :

  • Reactivity : Aldehydes (e.g., this compound) are more electrophilic than ketones or alcohols, making them prone to oxidation and nucleophilic attacks.
  • Boiling Points : Aldehydes generally have lower boiling points than alcohols of similar molecular weight due to weaker intermolecular forces.

Analytical and Spectroscopic Differences

  • NMR: this compound lacks proton signals at deuterated positions, whereas non-deuterated aldehydes show distinct α-proton peaks (~9–10 ppm for aldehydes).
  • Mass Spectrometry: The +3 m/z shift in this compound aids in distinguishing it from non-deuterated analogs in GC-MS workflows.

Research Implications and Limitations

While the provided evidence highlights structural analogs (e.g., deuterated alkanes , methyl ketones ), specific data on this compound—such as exact boiling points or solubility—are absent. Further studies are needed to quantify its physicochemical properties and optimize synthetic routes.

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